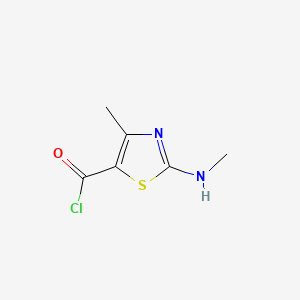
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate, also known as TEHP , is a phosphorus compound containing phosphoryl (P=O) groups. It has high selectivity toward inorganic cations .
Synthesis Analysis
The synthesis of TEHP involves the reaction of 2-ethylhexanol with phosphorus pentasulfide (P2S5). This process yields the desired compound, which is an effective solvent mediator for constructing certain ion-selective electrodes .
Chemical Reactions Analysis
TEHP interacts with inorganic cations due to the interaction between the positively charged nitrogen atoms ((\text{NH}_3^+)) of the organic ammonium ions and the negatively polarized oxygen atoms in the P=O groups of TEHP. This property makes it useful for constructing specific organic ammonium ion-selective electrodes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Solvent Mediation in Electrodes
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate acts as a solvent mediator, particularly in constructing mexiletine-sensitive membrane electrodes . These electrodes are essential for detecting and quantifying specific ions or molecules. The compound facilitates ion transport across the electrode surface, enhancing sensitivity and selectivity .
Serotonin-Selective Membrane Electrodes
In addition to mexiletine, S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is employed in the development of serotonin-selective membrane electrodes . These electrodes allow researchers to measure serotonin levels with high precision. The compound’s unique properties contribute to the electrode’s performance .
Ion-Exchange Applications
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate demonstrates high selectivity towards inorganic cations . Researchers utilize it as an ion-exchanger in various analytical techniques. Its ability to selectively bind specific ions makes it valuable for separating and analyzing complex mixtures .
Phosphorus Chemistry Research
Given its phosphorus-containing structure, this compound is of interest in phosphorus chemistry . Researchers investigate its reactivity, coordination behavior, and potential applications in catalysis or materials science. Understanding its interactions with other compounds can lead to novel discoveries .
Environmental Monitoring
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate could find applications in environmental monitoring . Its selectivity for certain ions makes it suitable for detecting trace levels of pollutants or metal ions in water samples. Researchers may develop sensors or electrodes based on this compound for real-time monitoring .
Biological Studies
Although less explored, this compound’s unique properties might be relevant in biological studies . Investigating its interactions with biological molecules, such as proteins or nucleic acids, could reveal new insights. For instance, it might serve as a tool for probing metal-binding sites in enzymes or receptors .
Eigenschaften
IUPAC Name |
3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYBLYKQDZTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OPS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746777 |
Source


|
| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |
CAS RN |
181629-03-8 |
Source


|
| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate in membrane electrodes?
A1: S,S,S-Tris(2-ethylhexyl) phosphorotrithioate acts as a solvent mediator in membrane electrodes. [, ] This means it helps facilitate the selective transport of target ions across the membrane, ultimately contributing to the electrode's ability to detect and measure specific substances. Both studies demonstrate its effectiveness in developing electrodes sensitive to mexiletine [] and serotonin [], respectively.
Q2: How does the choice of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as a solvent mediator impact the performance of the membrane electrode?
A2: While the provided abstracts don't delve into specific performance metrics, the fact that S,S,S-Tris(2-ethylhexyl) phosphorotrithioate enabled the creation of functional mexiletine- and serotonin-sensitive electrodes suggests it possesses desirable properties for this application. [, ] These properties might include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1R,3R)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/no-structure.png)









